1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQIABUPIPDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.85 g/mol. The structure features a chloro-methoxyphenyl group and a furan moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.85 g/mol |
| CAS Number | 2309314-82-5 |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound, focusing on its effects on various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231.
-
Cytotoxicity Assays :
- In vitro studies showed that at concentrations of 100 µM, the compound reduced cell viability significantly in both MCF-7 and MDA-MB-231 cells.
- The mechanism of action appears to involve apoptosis, as indicated by increased levels of caspase activation in treated cells.
-
Mechanistic Studies :
- Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells, suggesting that it induces programmed cell death through intrinsic pathways.
- In silico docking studies indicated that the compound may interact with key proteins involved in apoptosis regulation, such as Bcl-2 family proteins and caspases.
Other Biological Activities
Beyond anticancer properties, preliminary investigations suggest additional biological activities, including:
- Antimicrobial Effects : Some derivatives of sulfonamide compounds exhibit antimicrobial properties. While specific data on this compound is limited, structural similarities suggest potential efficacy against bacterial strains.
- Anti-inflammatory Activity : Sulfonamides are known for their anti-inflammatory properties; thus, this compound may also contribute to reducing inflammation based on its sulfonamide structure.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various azetidine derivatives, including the target compound. The results indicated that it significantly inhibited tumor growth in xenograft models when administered at therapeutic doses.
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring SAR highlighted that modifications to the phenyl and furan groups can enhance biological activity. For instance, changing substituents on the furan ring improved binding affinity to target proteins involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural and Functional Comparison
*Estimated ranges due to incomplete data in evidence.
†Calculated based on analogous structures.
‡Pyrrolidine’s five-membered ring increases mass compared to azetidine.
Key Observations:
Core Structure Differences :
- The azetidine core in the target compound confers moderate ring strain compared to aziridine (three-membered, higher strain) and pyrrolidine (five-membered, lower strain). This affects stability and synthetic accessibility .
- Triazine -based herbicides (e.g., metsulfuron methyl) lack the azetidine core but share sulfonyl groups critical for herbicidal activity via acetolactate synthase inhibition .
- Furan-2-ylmethyl may introduce π-π stacking interactions absent in fluorinated (e.g., trifluoromethylphenyl in ) or aliphatic substituents .
Q & A
Q. What are the key synthetic steps and optimization strategies for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine?
The synthesis involves:
- Azetidine core formation : Cyclization of amine precursors (e.g., via Staudinger or nucleophilic substitution reactions) .
- Sulfonylation : Sequential introduction of sulfonyl groups using 3-chloro-4-methoxybenzenesulfonyl chloride and furan-2-ylmethyl sulfonyl chloride in the presence of bases like triethylamine to control reaction kinetics .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Optimization focuses on solvent selection (e.g., DCM or THF), temperature control (0–25°C for sulfonylation), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonyl group integration .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and conformational stability, aiding in interaction studies .
Q. How do the functional groups (e.g., sulfonyl, furan) influence physicochemical properties?
- Sulfonyl groups : Increase polarity and hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., logP reduction) .
- Furan moiety : Enhances π-π stacking with aromatic residues in target proteins, potentially improving binding affinity .
- Chloro and methoxy substituents : Modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe), altering reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for sodium channel studies) and control for batch-to-batch compound variability .
- Structural analogs comparison : Benchmark against similar azetidine sulfonamides (e.g., 1-((2-Chlorophenyl)sulfonyl) derivatives) to isolate substituent-specific effects .
- Mechanistic studies : Employ SPR or ITC to quantify binding kinetics with targets like Nav 1.7, resolving discrepancies in IC₅₀ values .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures of Nav channels or enzymes to map binding pockets .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to assess conformational adaptability .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., sulfonyl oxygen as hydrogen-bond acceptors) for target engagement .
Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?
- Substituent variation : Synthesize analogs with halogens (Br, F) or alkyl groups on the phenyl ring to test steric/electronic effects .
- Bioisosteric replacement : Replace furan with thiophene or pyrrole to evaluate heterocycle impact on potency .
- Activity cliffs analysis : Use QSAR models to correlate molecular descriptors (e.g., polar surface area) with IC₅₀ values .
Example SAR Table :
| Analog Substituent | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Cl,4-OMe, furan (parent) | 120 | 15 |
| 3-Br,4-OMe, thiophene | 85 | 10 |
| 2-Cl,4-F, pyrrole | 200 | 25 |
| Data extrapolated from similar sulfonamide derivatives |
Q. What experimental approaches assess this compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (1–24 hrs) and quantify intact compound using UPLC-PDA .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles to guide storage conditions .
Q. How does this compound compare to other sulfonamide-based azetidines in targeting voltage-gated sodium channels?
- Selectivity profiling : Test against Nav 1.3, 1.5, and 1.7 isoforms to identify subtype specificity .
- Lipophilicity vs. activity : Correlate logD values (e.g., measured via shake-flask) with channel blockade efficacy .
- In vivo efficacy : Compare analgesic effects in rodent neuropathic pain models (e.g., SNL model) with reference drugs like lidocaine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
